molecular formula C13H17N3O B14899646 n-(2-Methoxy-5-methylbenzyl)-1-methyl-1h-pyrazol-4-amine

n-(2-Methoxy-5-methylbenzyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B14899646
M. Wt: 231.29 g/mol
InChI Key: ZSUDAJPXGZOOAF-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by the presence of a methoxy group, a methyl group, and a pyrazol-4-amine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-methylbenzyl)-N-methylamine
  • N-(2-Methoxy-5-methylbenzyl)-N-methyl-2,4-bis(methylsulfonyl)aniline

Uniqueness

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxy-5-methylphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-10-4-5-13(17-3)11(6-10)7-14-12-8-15-16(2)9-12/h4-6,8-9,14H,7H2,1-3H3

InChI Key

ZSUDAJPXGZOOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CNC2=CN(N=C2)C

Origin of Product

United States

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